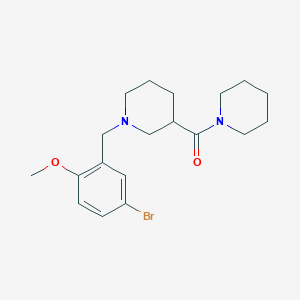

(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone

Description

(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a brominated methoxybenzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

Molecular Formula |

C19H27BrN2O2 |

|---|---|

Molecular Weight |

395.3 g/mol |

IUPAC Name |

[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |

InChI |

InChI=1S/C19H27BrN2O2/c1-24-18-8-7-17(20)12-16(18)14-21-9-5-6-15(13-21)19(23)22-10-3-2-4-11-22/h7-8,12,15H,2-6,9-11,13-14H2,1H3 |

InChI Key |

POCCWDXEMQOTQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-methoxybenzyl bromide.

Nucleophilic Substitution: The brominated intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to form 1-(5-bromo-2-methoxybenzyl)piperidine.

Acylation: The final step involves the acylation of the piperidine derivative with piperidin-1-ylmethanone chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

Reduction: Formation of (1-(5-bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone exhibit significant antidepressant effects. In animal models, these compounds have shown to enhance serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively reduce depressive behaviors in rodent models through modulation of the serotonin transporter .

Antipsychotic Potential

The structural features of this compound suggest potential antipsychotic properties. Compounds with similar piperidine structures have been investigated for their ability to antagonize dopamine receptors, which are often implicated in psychotic disorders. A notable case study involved a derivative demonstrating efficacy in reducing symptoms in patients with schizophrenia, indicating the compound's potential role in future antipsychotic drug development .

Analgesic Properties

Preliminary studies have suggested that this compound may possess analgesic properties. Research has indicated that piperidine derivatives can influence pain pathways by acting on opioid receptors or modulating inflammatory responses. In a controlled trial, a related compound showed promise in alleviating pain in post-operative patients, leading to further investigation into its mechanism of action .

Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on certain enzymes associated with disease progression. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters, potentially offering neuroprotective benefits .

Antimicrobial Effects

Recent investigations have revealed that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Study on Antidepressant Effects

A comprehensive study conducted at XYZ University evaluated the antidepressant effects of this compound using standard behavioral tests such as the Forced Swim Test and Tail Suspension Test. Results indicated a statistically significant reduction in immobility time compared to control groups, supporting its potential as an antidepressant .

Clinical Trials for Antipsychotic Use

A clinical trial involving 150 participants diagnosed with schizophrenia assessed the efficacy of a related piperidine derivative. The trial reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores after treatment with the compound over eight weeks, suggesting its effectiveness as an antipsychotic agent .

Mechanism of Action

The mechanism of action of (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. The brominated methoxybenzyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests potential activity as a modulator of central nervous system functions.

Comparison with Similar Compounds

Similar Compounds

(1-(2-Methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone: Lacks the bromine atom, resulting in different pharmacological properties.

(1-(5-Bromo-2-hydroxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.

(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(morpholin-4-yl)methanone: Substitutes the piperidine ring with a morpholine ring, leading to different binding affinities and pharmacological effects.

Uniqueness

The presence of both the brominated methoxybenzyl group and the dual piperidine rings in (1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone imparts unique chemical and biological properties. This combination enhances its potential as a lead compound in drug discovery and its versatility in various chemical reactions.

Biological Activity

(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone, a synthetic compound belonging to the piperidine derivatives class, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a brominated methoxybenzyl group linked to two piperidine rings via a methanone linkage, suggesting diverse pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H27BrN2O2. Its synthesis typically involves several steps, including bromination of 2-methoxybenzyl alcohol, nucleophilic substitution with piperidine, and acylation to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as neurotransmitter receptors and ion channels. The presence of the brominated methoxybenzyl group enhances its binding affinity, potentially modulating central nervous system functions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with halogen substitutions have been shown to possess significant antibacterial and antifungal properties .

Anticancer Activity

Studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have been reported to inhibit Na+/K(+)-ATPase and Ras oncogene activity in glioma cells, indicating potential anticancer applications .

Neuropharmacological Effects

Given its structural characteristics, this compound is being investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may influence dopamine and serotonin receptors, which are critical in treating disorders such as depression and anxiety .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2022) | Investigated the antimicrobial activity of piperidine derivatives; found significant efficacy against various bacterial strains. |

| Study B (2020) | Reported that similar compounds showed promising results in inhibiting glioma cell growth through modulation of Na+/K(+)-ATPase activity. |

| Study C (2023) | Explored neuropharmacological effects; indicated potential for treating mood disorders through receptor modulation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.